molecular formula C19H18ClNO3S B2836222 3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide CAS No. 863021-76-5

3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide

Cat. No. B2836222
CAS RN: 863021-76-5
M. Wt: 375.87
InChI Key: HKVZKGYNDVYPLM-UHFFFAOYSA-N
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Description

3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is a chemical compound that has attracted attention from researchers due to its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has anti-inflammatory, anti-cancer, and anti-viral effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide. One direction is to further investigate its mechanism of action to optimize its use as a therapeutic agent. Another direction is to study its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound could be further studied for its anti-viral properties and potential use in the treatment of viral infections.

Synthesis Methods

The synthesis of 3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide involves the reaction of 3-chlorobenzoic acid with 3,4-dimethylaniline in the presence of thionyl chloride. The resulting product is then reacted with 2,3-dihydrothiophene-1,1-dioxide to obtain the final compound. This synthesis method has been optimized to yield high purity and quantity of the compound.

Scientific Research Applications

3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-13-6-7-17(10-14(13)2)21(18-8-9-25(23,24)12-18)19(22)15-4-3-5-16(20)11-15/h3-11,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVZKGYNDVYPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide

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